4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

説明

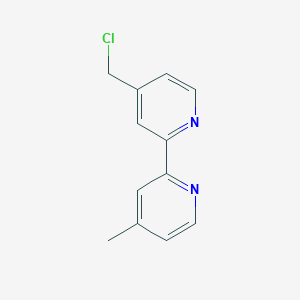

4-(Chloromethyl)-4'-methyl-2,2'-bipyridine is a substituted bipyridine derivative featuring a chloromethyl (-CH₂Cl) group at the 4-position and a methyl (-CH₃) group at the 4'-position of the bipyridine backbone. Its molecular formula is C₁₂H₁₁ClN₂, with a molecular weight of 218.68 g/mol (calculated from and ). This compound is structurally characterized by two pyridine rings connected via a single bond, with substituents influencing its electronic and steric properties.

The synthesis of chloromethyl-substituted bipyridines typically involves halogenation of pre-functionalized precursors. For instance, 4,4′-dimethyl-2,2′-bipyridine can undergo radical bromination or chlorination using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) . Yields for such reactions range from 30% to 94%, depending on the substitution pattern and reaction conditions .

特性

IUPAC Name |

2-[4-(chloromethyl)pyridin-2-yl]-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTKTJKJDJOOKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40720750 | |

| Record name | 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83799-54-6 | |

| Record name | 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4’-methyl-2,2’-bipyridine typically involves the chloromethylation of 4’-methyl-2,2’-bipyridine. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc iodide . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for 4-(Chloromethyl)-4’-methyl-2,2’-bipyridine may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.

化学反応の分析

Types of Reactions

4-(Chloromethyl)-4’-methyl-2,2’-bipyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Nucleophilic Substitution: Substituted bipyridine derivatives with various functional groups.

Oxidation: 4-(Carboxymethyl)-4’-methyl-2,2’-bipyridine.

Reduction: Dihydro-4-(chloromethyl)-4’-methyl-2,2’-bipyridine.

科学的研究の応用

Synthetic Routes

The synthesis of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine typically involves chloromethylation of 4'-methyl-2,2'-bipyridine. Common methods include:

- Chloromethylation Agents : Chloromethyl methyl ether or paraformaldehyde in the presence of Lewis acids like zinc iodide.

- Industrial Production : Continuous flow reactors are preferred for large-scale synthesis to ensure consistency and minimize environmental impact.

Chemistry

This compound serves as a versatile ligand in coordination chemistry. It forms stable complexes with transition metals, which can be utilized in catalysis and material science.

Case Study: Coordination Complexes

A notable study demonstrated that this compound acts as a ligand in copper(II)-containing polymeric catalysts. These catalysts effectively hydrolyze organophosphates, showcasing the compound's utility in environmental remediation applications.

Biology

The compound has been investigated for its potential as a DNA intercalator, which could influence gene expression and cellular processes. Its ability to bind to DNA makes it a candidate for studying biological systems and developing new therapeutic agents.

Case Study: DNA Interaction

Research indicates that this compound can intercalate into DNA strands, affecting their stability and function. This property is being explored for designing novel anticancer drugs that target DNA directly .

Medicine

In medicinal chemistry, this compound is being evaluated for its potential in drug development, particularly for anticancer and antimicrobial agents. Its structural features allow for modifications that could lead to enhanced biological activity.

Case Study: Anticancer Activity

Studies have shown that derivatives of this compound exhibit promising anticancer properties by inducing apoptosis in cancer cell lines .

Industry

The compound finds applications in the synthesis of advanced materials and polymers with tailored properties. Its reactivity allows it to serve as a building block for more complex molecules used in various industrial applications.

Case Study: Polymer Synthesis

In polymer science, this compound has been used to create functionalized polymers that exhibit enhanced mechanical properties and chemical resistance .

作用機序

The mechanism of action of 4-(Chloromethyl)-4’-methyl-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA, through intercalation or binding to specific sites . The compound’s chloromethyl group can also undergo nucleophilic substitution, leading to the formation of derivatives with different biological activities.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key derivatives of 2,2'-bipyridine and their properties:

Electronic and Reactivity Comparisons

Electron-Withdrawing vs. Donating Groups :

- The chloromethyl group (-CH₂Cl) is electron-withdrawing, enhancing electrophilicity at the 4-position. This property facilitates nucleophilic substitution reactions, making it a versatile intermediate for functionalization (e.g., grafting onto silica surfaces in catalytic systems) .

- In contrast, methyl (-CH₃) and carboxy (-COOH) groups exhibit electron-donating and -withdrawing effects, respectively. For example, 4-carboxy-4'-methyl-2,2'-bipyridine stabilizes metal-to-ligand charge transfer (MLCT) states in Ir(III) complexes, red-shifting phosphorescence emissions to 567 nm compared to 486 nm for unsubstituted analogs .

Halogen Effects :

- Bromomethyl derivatives (e.g., 4-(bromomethyl)-4'-methyl-2,2'-bipyridine) show higher reactivity in SN2 reactions compared to chloromethyl analogs due to bromine's superior leaving-group ability .

- Chlorine in 4-chloro-2,2'-bipyridine enables direct coupling reactions (e.g., Suzuki-Miyaura) but lacks the bifunctional reactivity of chloromethyl groups .

生物活性

4-(Chloromethyl)-4'-methyl-2,2'-bipyridine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound generally involves chloromethylation of the bipyridine framework. The compound can be synthesized using various methods, including nucleophilic substitution reactions and metal-mediated radical additions. The yield of the synthesis varies depending on the conditions used, with reported yields often exceeding 90% under optimized conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of bipyridine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown moderate to significant activity against K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) cell lines at concentrations around 100 µM .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Description |

|---|---|---|

| K-562 | 75 | Chronic myelogenous leukemia |

| MCF-7 | 80 | Breast adenocarcinoma |

| HeLa | 90 | Cervical carcinoma |

| A549 | 85 | Lung carcinoma |

Kinase Inhibition

The compound has also been evaluated for its inhibitory activity against various protein kinases. In a docking study involving nine protein kinases, it showed promising binding affinities, particularly against the EGFR (Epidermal Growth Factor Receptor), with reported inhibition rates of up to 92% at concentrations as low as 10 nM . This suggests potential applications in targeted cancer therapies.

Table 2: Kinase Inhibition Activity of this compound

| Kinase | Inhibition (%) at 10 nM |

|---|---|

| EGFR | 92 |

| HER-4 | 65 |

| VEGFR2 | 48 |

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular signaling pathways critical for cancer cell proliferation and survival. The compound's ability to inhibit kinase activity suggests that it may interfere with the phosphorylation processes essential for tumor growth.

Case Studies

- Study on Anticancer Activity : A recent study involved treating K-562 cells with varying concentrations of this compound. Results indicated a dose-dependent increase in cytotoxicity, confirming its potential as an anticancer agent.

- Kinase Inhibition Study : Another study utilized molecular docking simulations to evaluate the binding interactions between the compound and various kinases. The results demonstrated favorable binding conformations that could lead to effective inhibition of target kinases involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, the chloromethyl group is highly reactive toward nucleophiles like amines or thiols. A typical procedure involves dissolving the precursor (e.g., 4-hydroxymethyl-4'-methyl-2,2'-bipyridine) in dichloromethane and treating it with thionyl chloride (SOCl₂) under ice-cooling, followed by reflux at 298 K for 3 hours . Optimization includes controlling stoichiometry (e.g., 1.1 equivalents of SOCl₂) and post-reaction purification via recrystallization (petroleum ether/ethyl acetate mixtures). Reaction progress can be monitored using TLC or NMR spectroscopy.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns and purity. For example, the chloromethyl group shows a characteristic singlet at ~4.5 ppm (¹H) and ~45 ppm (¹³C) .

- IR : The C-Cl stretch appears at ~600–800 cm⁻¹, while aromatic C-H stretches are observed at ~3000–3100 cm⁻¹ .

- X-ray Crystallography : Resolves bond lengths (e.g., C-Cl ~1.73 Å) and dihedral angles between aromatic rings (e.g., ~64° for bipyridine derivatives) .

Q. How does the chloromethyl group influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The chloromethyl group acts as an electrophilic site, enabling nucleophilic substitutions. For example, reaction with sodium methoxide in methanol replaces Cl with OCH₃. Kinetic studies (e.g., using UV-Vis or GC-MS) can compare reaction rates with other halogenated analogs. Solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) significantly affect yields .

Advanced Research Questions

Q. What strategies are recommended for designing metal complexes using this compound as a ligand?

- Methodological Answer :

- Coordination Chemistry : The bipyridine moiety binds transition metals (e.g., Ru, Au) via its nitrogen atoms. For example, [Ru(C≡C-4-bpy)(CO)₂Cp] complexes are synthesized by reacting the ligand with [RuCl₂(CO)₂Cp] in THF under argon .

- Functionalization : Post-coordination modifications (e.g., substituting Cl with thiocyanate) enhance catalytic or photophysical properties. Characterization includes cyclic voltammetry (redox potentials) and UV-Vis spectroscopy (MLCT transitions) .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The chloromethyl group may form covalent bonds with cysteine residues .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a low LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack .

- QSAR Models : Correlate substituent effects (e.g., Cl vs. CH₃) with cytotoxicity (IC₅₀ values) using regression analysis .

Q. What experimental approaches are used to resolve contradictions in reported catalytic efficiencies of bipyridine-based complexes?

- Methodological Answer :

- Controlled Replication : Reproduce reactions under identical conditions (solvent, catalyst loading, temperature). For example, discrepancies in hydrogenation rates may arise from trace moisture .

- In Situ Spectroscopy : Monitor catalytic cycles via Raman or IR to identify intermediates (e.g., metal-hydride species).

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for reactions releasing HCl gas .

- Storage : Keep in amber glass under argon at –20°C to prevent hydrolysis. Label containers with GHS hazard codes (H314: skin corrosion) .

- Waste Disposal : Neutralize residual compound with 10% NaOH before disposal. Collect halogenated waste separately for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。